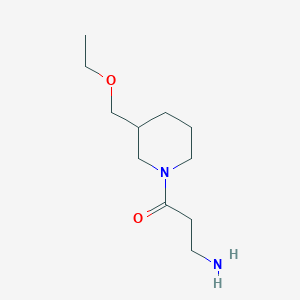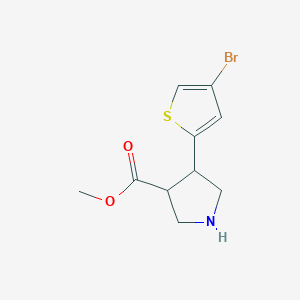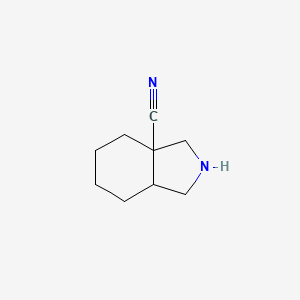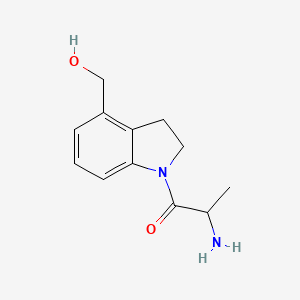
2-Amino-1-(4-(hydroxyméthyl)indolin-1-yl)propan-1-one
Vue d'ensemble
Description
“2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is a compound that belongs to the class of indoline derivatives . Indoline derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis details for “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” were not found, indoline derivatives have been synthesized for various research purposes . For instance, a series of indoline derivatives were designed and synthesized as multifunctional neuroprotective agents for battling ischemic stroke .Molecular Structure Analysis
The molecular formula of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is C12H16N2O2. The molecular weight is 220.27 g/mol.Applications De Recherche Scientifique
Activité antitumorale
Des dérivés indoliques ont été synthétisés et évalués pour leur activité antitumorale in vitro contre diverses lignées de cellules cancéreuses humaines, telles que le cancer du sein, l'adénocarcinome pulmonaire, la leucémie promyélocytaire, les cellules érythromyeloblastoïdes et les cellules B-lymphoblastoïdes .
Activité anti-VIH
De nouveaux dérivés xanthèniques indolyl et oxochromenyl ont été rapportés pour leurs études d'amarrage moléculaire en tant qu'anti-VIH-1. De plus, des dérivés benzéniques de l'indole ont été synthétisés et criblés pour leur activité anti-VIH contre la réplication des souches VIH-1 et VIH-2 dans des cellules infectées de manière aiguë .
Agents neuroprotecteurs
Une série de dérivés d'indoline ont été conçus, synthétisés et évalués biologiquement en tant qu'agents neuroprotecteurs multifonctionnels pour lutter contre l'AVC ischémique. Ils ont montré des effets protecteurs significatifs contre la mort cellulaire induite par H2O2 .
Traitement du cancer
L'application de dérivés indoliques en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles a suscité un intérêt croissant. Les indoles naturels et synthétiques présentent diverses propriétés biologiquement vitales .
Orientations Futures
Mécanisme D'action
- The primary target of this compound is likely a specific protein or receptor within the body. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Without specific data on this particular indoline derivative, we can’t provide detailed information about its mode of action. However, indole derivatives often exhibit diverse mechanisms, such as enzyme inhibition, receptor modulation, or interference with cellular processes .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Cellular Effects
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, which can affect their biological activity . Long-term exposure to 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one in in vitro or in vivo studies has been associated with sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the biological activity of the compound is observed only above a certain concentration . High doses of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can lead to toxicity, which may manifest as cellular damage or other adverse effects .
Metabolic Pathways
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one play a crucial role in determining its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can affect its biological activity and its ability to reach its target sites within the body .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of specific targeting signals can direct 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Propriétés
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCZIQLSDZSMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)

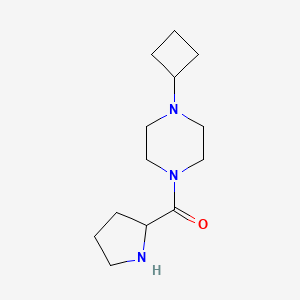
![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)
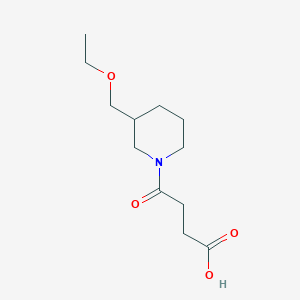

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

